molecular formula C9H9BrClN3 B2949243 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1031793-63-1

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2949243
CAS No.: 1031793-63-1
M. Wt: 274.55
InChI Key: IQMUANNWXBSNSJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride (C₉H₉BrClN₃; MW 288.57) is a halogenated pyrazole derivative characterized by a bromine atom at the ortho position of the phenyl ring and a hydrochloride salt form . Its structural features make it a candidate for pharmaceutical and materials research, where halogen substituents often modulate electronic properties and binding interactions. The hydrochloride salt enhances solubility in polar solvents compared to the free base .

Properties

IUPAC Name

5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMUANNWXBSNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagents/ConditionsMajor Products FormedYieldSource
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 110°CC-C coupled arylpyrazole derivatives78-93%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiarylpyrazole complexes82%

Key findings:

  • Palladium-catalyzed cross-coupling reactions demonstrate high regioselectivity at the brominated position

  • Electron-withdrawing bromine enhances NAS reactivity compared to non-halogenated analogs

Oxidative Coupling

The pyrazole NH group participates in oxidative dimerization:

Conditions : CuI (20 mol%), O₂ atmosphere, DMF, 80°C
Product : Bis(pyrazolyl)amine derivative with C-N bond formation

Acid-Base Behavior

Protonation equilibria influence reaction pathways:

MediumpHDominant FormReactivity
Aqueous<3Pyrazolium cation (+ charge)Enhanced electrophilicity at C4
Nonpolar>7Neutral pyrazoleFavors nucleophilic substitution at Br

Bromine Participation

The 2-bromophenyl group directs metallation at the ortho position, enabling unique reaction pathways:

text
Pyrazole-Br → Pd(0) oxidative addition → Transmetallation → Reductive elimination

This sequence enables efficient synthesis of polysubstituted arylpyrazoles

Tautomeric Effects

The 5-amino group exhibits prototropic tautomerism:

text
1H-pyrazol-5-amine ↔ 4H-pyrazol-5-imine

This equilibrium impacts:

  • Metal coordination patterns

  • Electrophilic substitution kinetics

Spectral Characterization Data

Key analytical parameters for reaction monitoring:

TechniqueCharacteristic SignalsReference
¹H NMR (DMSO)δ 7.5-7.9 (m, 4H, Ar-H), 6.0 (s, 1H, C4-H)
HR-MSm/z 328.0444 [M+H]⁺ (C₁₀H₁₀BrN₃)
IR3437 cm⁻¹ (N-H stretch), 1575 cm⁻¹ (C=N)

Comparative Reactivity

Reactivity differences vs. structural analogs:

CompoundRelative NAS Rate (k)Preferred Reaction Site
3-(2-Bromophenyl)-1H-pyrazol-5-amine1.00C2 of phenyl
3-Phenyl-1H-pyrazol-5-amine0.15C4 of pyrazole
5-Amino-3-methyl-1H-pyrazole0.03NH group

Scientific Research Applications

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to modulation of various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen Substituent Variations

a) Chlorophenyl Analogs
  • 3-(2-Chlorophenyl)-1H-pyrazol-5-amine hydrochloride (C₉H₉Cl₂N₃; MW 246.11):
    • Replacing bromine with chlorine reduces molecular weight and polarizability. The smaller Cl atom may decrease steric hindrance but weaken halogen bonding compared to Br .
    • Purity: 96% (CAS 1031791-02-2) .
b) Bromophenyl Positional Isomers
  • 5-(2-Bromophenyl)-1H-pyrazol-3-amine (C₉H₈BrN₃; MW 254.08):
    • Structural isomer with bromine on the pyrazole’s 5-position. This shift may disrupt hydrogen-bonding networks involving the amine group .
    • Similarity score: 0.88 vs. 0.86 for the target compound .

Substituent Bulk and Electronic Effects

  • 3-(5-Tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride (C₁₆H₂₄ClN₃O₂; MW 325.84):
    • The tert-butyl and methoxy groups introduce steric hindrance and electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This may alter metabolic stability and target affinity .

Hydrochloride Salt vs. Free Base

  • 3-(2-Bromophenyl)-1H-pyrazol-5-amine (Free Base) (C₉H₈BrN₃; MW 252.08):
    • Lower aqueous solubility compared to the hydrochloride form. The free base may exhibit better lipid membrane penetration .
  • 1-(3-Chlorophenyl)-1H-pyrazol-5-amine hydrochloride (C₁₀H₁₁Cl₂N₃; MW 244.12): Similar salt form; HCl enhances crystallinity and stability, as noted in X-ray diffraction studies using SHELX software .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Estimated) Solubility (HCl vs. Free Base) Key Substituent Effects
Target Compound 288.57 ~2.1 High (HCl) Ortho-Br enhances halogen bonding
3-(2-Chlorophenyl)-analog (HCl) 246.11 ~1.8 Moderate Smaller Cl reduces steric bulk
1-(4-Bromophenyl)-4-phenyl analog 314.18 ~3.5 Low Phenyl increases lipophilicity
3-tert-Butyl-4-nitrophenyl analog 276.30 ~1.5 Low Nitro group increases reactivity

Biological Activity

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a synthetic compound characterized by a pyrazole ring with a bromophenyl substitution. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C10H9BrN4·HCl
  • Molecular Weight : 274.55 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water, facilitating its use in various formulations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. For instance, studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Molecular docking studies suggest that it may effectively bind to enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This binding could lead to a reduction in inflammatory responses, which is critical in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cancer cell metabolism .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth. The compound exhibited IC50 values in the low micromolar range, indicating strong activity against targeted cancer cells .
  • Inflammation Models : In vivo models demonstrated that treatment with this compound significantly reduced edema in carrageenan-induced inflammation tests, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, such as COX-2, leading to decreased production of pro-inflammatory mediators.
  • Cellular Pathways : It modulates signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-(4-bromophenyl)-1H-pyrazol-5-amineBromine on para positionStrong antimicrobial activity
5-(4-bromophenyl)-1-methyl-1H-pyrazol-3-amineMethyl substitution at position 1Potential for nonlinear optical properties
3-Methyl-1-phenyl-1H-pyrazol-5-amineMethyl group instead of bromineInvestigated for effects on cancer cells

The structural variations among these compounds lead to differing biological activities, highlighting the importance of substitution patterns in drug design.

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